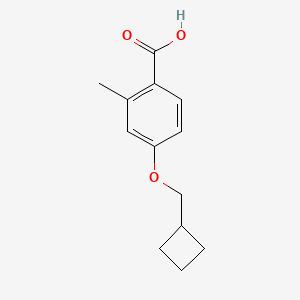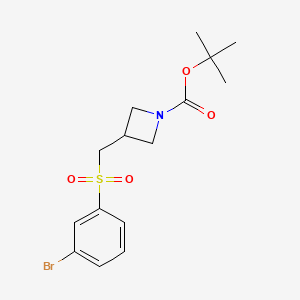
2-Cyclobutoxy-4,5-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutoxy-4,5-difluoroaniline is an organic compound characterized by the presence of a cyclobutoxy group and two fluorine atoms attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxy-4,5-difluoroaniline typically involves the introduction of the cyclobutoxy group and fluorine atoms onto an aniline ring. One common method involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene. This intermediate is then hydrogenated to yield 2,4-difluoroaniline .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow reactors to optimize the reaction conditions and improve yield. The use of phase transfer catalysis and hydrogenation processes are key steps in the large-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclobutoxy-4,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium fluoride in polar aprotic solvents
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aniline derivatives.
Substitution: Various substituted aniline compounds depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Cyclobutoxy-4,5-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 2-Cyclobutoxy-4,5-difluoroaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The cyclobutoxy group may influence the compound’s lipophilicity and ability to cross biological membranes .
Comparación Con Compuestos Similares
- 4-Fluoroaniline
- 2,4,6-Trifluoroaniline
- 2,3,4,5,6-Pentafluoroaniline
Comparison: 2-Cyclobutoxy-4,5-difluoroaniline is unique due to the presence of both a cyclobutoxy group and two fluorine atoms, which confer distinct chemical and physical properties. Compared to other fluorinated anilines, this compound may offer enhanced stability and reactivity, making it suitable for specific applications in materials science and pharmaceuticals .
Propiedades
IUPAC Name |
2-cyclobutyloxy-4,5-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-7-4-9(13)10(5-8(7)12)14-6-2-1-3-6/h4-6H,1-3,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLAKNGFNVOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C=C2N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid](/img/structure/B8158550.png)
![4-Isobutyrylamino-bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8158558.png)
![{2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158568.png)
![{2-[2-(4-Bromo-3-methylphenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158576.png)









